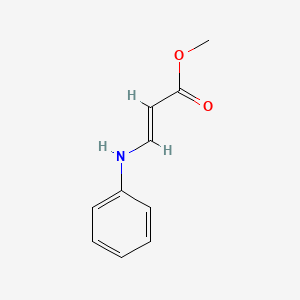

(E)-methyl 3-(phenylamino)acrylate

Description

Significance of β-Enamino Esters as Key Synthetic Intermediates in Organic Chemistry

β-Enamino esters are a class of organic compounds that have garnered significant attention from the scientific community due to their role as pivotal intermediates in the synthesis of a wide array of chemical structures. acgpubs.orgacgpubs.org Their utility stems from their bifunctional nature, possessing both nucleophilic and electrophilic centers, which allows them to participate in a diverse range of chemical transformations. acgpubs.org This versatility makes them invaluable building blocks for the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. acgpubs.orgnih.govacs.org

The applications of β-enamino esters are extensive, serving as precursors for the synthesis of:

β-amino acids and esters acgpubs.org

γ-amino alcohols acgpubs.org

Peptides and alkaloids acgpubs.org

A variety of heterocyclic systems including pyrazoles, oxazoles, quinolines, and pyridinones acgpubs.orgnih.govacs.org

The development of efficient and environmentally friendly methods for the synthesis of β-enamino esters remains an active area of research, highlighting their continued importance in modern organic chemistry. acgpubs.orgorganic-chemistry.org

Structural Elucidation and Isomerism of (E)-methyl 3-(phenylamino)acrylate

This compound is a specific β-enamino ester with the chemical formula C₁₀H₁₁NO₂. chemicalbook.com Its structure is characterized by a methyl acrylate (B77674) backbone linked to a phenylamino (B1219803) group. The designation "(E)" in its name refers to the stereochemistry around the carbon-carbon double bond, indicating a trans configuration of the highest priority substituents.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4916-28-3 chemicalbook.com |

| Molecular Formula | C₁₀H₁₁NO₂ chemicalbook.com |

| Molecular Weight | 177.20 g/mol chemicalbook.com |

| Boiling Point | 277.4°C at 760 mmHg chemenu.com |

| Storage Temperature | 2-8°C chemenu.com |

The (E)-configuration of the molecule dictates that the phenylamino group and the methoxycarbonyl group are positioned on opposite sides of the carbon-carbon double bond. This spatial arrangement minimizes steric hindrance between these bulky groups, contributing to the thermodynamic stability of the (E)-isomer.

This configuration also promotes a predominantly planar molecular geometry. The sp² hybridization of the carbon atoms in the alkene and the nitrogen atom of the amino group facilitates this planarity. This near-planar arrangement is crucial for maximizing the overlap of p-orbitals across the molecule, leading to an extended conjugation system. This conjugation involves the phenyl ring, the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group of the ester. Such extensive conjugation is a key factor influencing the compound's electronic properties and reactivity. While the molecule strives for coplanarity to optimize orbital overlap, minor deviations can occur due to steric interactions. researchgate.net

The acrylate backbone consists of the methyl ester and the α,β-unsaturated carbonyl system. This part of the molecule is electron-withdrawing and provides an electrophilic site at the β-carbon, making it susceptible to nucleophilic attack, a common reaction pathway for this class of compounds.

The phenylamino moiety , comprising a phenyl group attached to a nitrogen atom, is a critical functional group. The nitrogen atom, with its lone pair of electrons, can act as an electron donor, participating in the conjugated system. The phenyl ring further extends this conjugation. This part of the molecule can also engage in various chemical reactions, including substitution at the phenyl ring or reactions involving the N-H bond. The interplay between the electron-donating phenylamino group and the electron-withdrawing acrylate group defines the unique reactivity of this compound, making it a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNOVFTAIOSQN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420691 | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-28-3 | |

| Record name | NSC174208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E Methyl 3 Phenylamino Acrylate and Analogous β Enamino Esters

Direct Condensation Approaches

Direct condensation methods represent the most straightforward pathways to β-enamino esters. These reactions typically involve the formation of a carbon-nitrogen bond through the reaction of an amine with a suitable carbonyl-containing precursor. The two primary strategies within this category are Michael addition reactions and the condensation of 1,3-dicarbonyl compounds with primary amines.

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a powerful tool for forming carbon-heteroatom bonds. nih.gov In the context of β-enamino ester synthesis, this involves the addition of an amine nucleophile to an activated alkyne or alkene, such as methyl propiolate. nih.gov

The reaction between aniline (B41778) and methyl propiolate is a classic example of aza-Michael addition leading to the formation of (E)-methyl 3-(phenylamino)acrylate. Aniline, acting as the nucleophile, attacks the electron-deficient β-carbon of the methyl propiolate. This reaction is highly regioselective. mdpi.com The reactivity of the aniline can be influenced by substituents on the aromatic ring; electron-donating groups tend to increase the nucleophilicity of the amine, potentially accelerating the reaction, while electron-withdrawing groups can have the opposite effect. semnan.ac.ir

The scope of this reaction extends beyond simple anilines and methyl propiolate to include a variety of primary and secondary amines, as well as other activated alkynes and alkenes. For instance, α,β-unsaturated esters like methyl acrylate (B77674) can also serve as Michael acceptors. semnan.ac.irnih.gov While primary amines typically yield mono-addition products, secondary amines can also participate effectively in this transformation. mdpi.comsemnan.ac.ir

An efficient method for preparing chiral β-enamino esters involves the reaction of methyl propiolate with chiral amines. For example, the reaction of (S)-(-)-1-phenylethan-1-amine with methyl propiolate yields the corresponding chiral β-enamino ester in high yield (96%). researchgate.net Similarly, reactions with other chiral amines like (R)-(-)-2-amino-2-phenylacetate and (R)-(-)-2-phenylglycinol also proceed with excellent yields of 93% and 30% respectively. researchgate.net

| Amine | Michael Acceptor | Product | Yield (%) |

| Aniline | Methyl propiolate | This compound | Varies with conditions |

| (S)-(-)-1-phenylethan-1-amine | Methyl propiolate | Chiral β-enamino ester | 96 |

| (R)-(-)-2-amino-2-phenylacetate | Methyl propiolate | Chiral β-enamino ester | 93 |

| (R)-(-)-2-phenylglycinol | Methyl propiolate | Chiral β-enamino ester | 30 |

The efficiency and stereochemical outcome of the Michael addition are significantly influenced by reaction conditions. nih.govacs.org Solvents with high polarity generally enhance the reaction rate. nih.govacs.org For instance, the lipase-catalyzed Michael addition of aniline to methyl acrylate was studied in various solvents, with tert-amyl alcohol proving to be an effective medium. mdpi.com In some cases, solvent-free conditions, often coupled with microwave irradiation, can lead to faster reactions, higher yields, and purer products. semnan.ac.irnih.gov

Catalysts can also play a crucial role. While some Michael additions proceed without a catalyst, others benefit from the presence of acids, bases, or metal catalysts. nih.govorganic-chemistry.org For example, a rhodium catalyst has been used in the reaction of anilines with methyl propiolate in water at 100°C. researchgate.net The use of a planetary ball mill represents a solvent-free method for the addition of amines to alkyl propiolates. organic-chemistry.org

The molar ratio of reactants is another critical parameter. In the enzymatic synthesis of β-amino acid esters from aniline and methyl acrylate, an optimal molar ratio of 1:4 (aniline to methyl acrylate) was found to give the best yield of 80.3%. mdpi.com Higher concentrations of the Michael acceptor can sometimes lead to undesired double Michael addition products. mdpi.com

Condensation of 1,3-Dicarbonyl Compounds with Primary Amines

An alternative and widely used method for synthesizing β-enamino esters is the condensation of a β-keto ester (a type of 1,3-dicarbonyl compound) with a primary amine. This reaction involves the formation of an enamine from the ketone moiety of the β-dicarbonyl compound.

The traditional approach to this condensation involves heating the reactants, often under reflux conditions, sometimes with azeotropic removal of water to drive the reaction to completion. nih.gov This method, while effective, can require long reaction times and high temperatures. nih.gov Catalysts such as p-toluenesulfonic acid are often employed to facilitate the reaction when reacting enamino esters with aromatic amines in refluxing toluene. mdpi.com

To overcome the limitations of classical protocols, a variety of solid-supported and catalytic systems have been developed to promote the condensation under milder and more environmentally friendly conditions. These heterogeneous catalysts are often easily recoverable and reusable. organic-chemistry.orgresearchgate.net

Solid-supported catalysts have proven highly effective:

Alumina (Al2O3): Boron oxide adsorbed on alumina (B2O3/Al2O3) serves as a highly efficient heterogeneous catalyst for the synthesis of β-enamino esters from β-dicarbonyl compounds and various amines under solvent-free conditions, offering high yields and excellent selectivity. researchgate.net

Silica (SiO2): Silica-supported perchloric acid and polyphosphoric acid on silica (PPA-SiO2) have been used as efficient catalysts for this transformation, also under solvent-free conditions. nih.gov Mechanochemical grinding in the presence of KHSO4 and SiO2 facilitates the amination of solid 1,3-dicarbonyl compounds. organic-chemistry.org

K10-Montmorillonite: This acidic clay is an effective catalyst for the synthesis of β-enamino ketones and esters from 1,3-dicarbonyl compounds and amines, particularly under solvent-free conditions and with microwave irradiation. researchgate.netsemanticscholar.org This method is noted for its good to excellent yields. researchgate.net

Other catalytic systems have also been successfully employed, including:

Ferric (III) ammonium nitrate acgpubs.org

Cobalt (II) chloride acgpubs.org

Gold (III) and Gold (I)/Silver (I) catalysts nih.govacgpubs.org

Ytterbium triflate researchgate.net

Potassium Hydrogenophosphate (K2HPO4) researchgate.net

These modern catalytic methods often allow the reactions to be carried out at room temperature and under solvent-free conditions, leading to high yields (often in the range of 60-98%) and simplifying product isolation. nih.govresearchgate.netacgpubs.org

| Catalyst | Reaction Conditions | Reactants | Yield Range (%) |

| Ferric (III) ammonium nitrate | Room temp, solvent-free | 1,3-dicarbonyls, primary amines | 69-92 |

| Cobalt (II) chloride | Room temp, solvent-free | 1,3-dicarbonyls, amines | 75-95 |

| Gold (III) catalyst | - | 1,3-dicarbonyls, amines | 61-98 |

| K10-Montmorillonite | Microwave, solvent-free | 1,3-dicarbonyls, amines | Good to excellent |

| B2O3/Al2O3 | Solvent-free | β-dicarbonyls, amines | High |

| [(PPh3)AuCl]/AgOTf | Room temp, solvent-free | 1,3-dicarbonyls, primary amines | 76-98 |

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful and selective methods for the formation of the carbon-nitrogen bond and the specific geometry required in β-enamino esters. Key methodologies include palladium-catalyzed cross-coupling reactions, gold/silver-catalyzed condensations, and copper-catalyzed reductions, each providing distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the Mizoroki-Heck reaction, in particular, provides a direct route for the arylation of olefins. mdpi.com This reaction has been adapted for the synthesis of β-aryl-substituted acrylate derivatives, which are precursors or analogues of β-enamino esters.

The palladium-catalyzed Heck reaction between aryl halides and activated alkenes, such as methyl acrylate, is a well-established method for forming carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of an aryl halide with the alkene in the presence of a palladium catalyst and a base. nih.gov Ligand-free palladium catalysis has been successfully applied to the coupling of various substituted aryl bromides with methyl 2-acetamido acrylate, a key step in the synthesis of enantiopure substituted phenylalanines.

A typical procedure involves a palladium(II) catalyst, which is reduced in situ to palladium(0), the active catalytic species. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) center, followed by migratory insertion of the methyl acrylate and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.

Table 1: Representative Heck Coupling of Aryl Halides with Methyl Acrylate

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Iodobenzene | Methyl acrylate | Supported Pd | Triethylamine/Sodium Carbonate | N-Methylpyrrolidone | Methyl cinnamate |

| Aryl Bromides | Methyl 2-acetamido acrylate | Ligand-free Pd | N/A | N/A | Substituted dehydro-phenylalanines |

This table presents generalized conditions for the Heck reaction. Specific yields and reaction times vary depending on the substrates and precise conditions used.

While the classic Heck reaction involves aryl halides, oxidative versions have been developed that can utilize arenes directly or proceed via different mechanisms. An analogous and highly relevant transformation is the palladium-catalyzed oxidative coupling of aromatic primary amines with alkenes. This method provides direct access to enamines under mild conditions, utilizing molecular oxygen as the terminal oxidant. organic-chemistry.org This approach avoids the pre-functionalization of the aromatic component required in traditional cross-coupling, offering a more atom-economical route. The reaction demonstrates excellent regio- and stereoselectivity, typically favoring the formation of (Z)-enamines. organic-chemistry.org

This oxidative C-N coupling serves as a powerful alternative for generating structures similar to the target compound, where the nitrogen atom is directly coupled to the acrylate moiety in a single step.

The regioselectivity of the Heck reaction—whether the aryl group adds to the α- or β-position of the acrylate—is a critical aspect of the synthesis. For electron-deficient olefins like methyl acrylate, insertion typically occurs in a 2,1-fashion, leading to the β-arylated product. pnas.orgscispace.com This regioselectivity is electronically controlled. However, recent studies have shown that it is possible to invert this selectivity by destabilizing the transition state of the 2,1-insertion through steric interactions, thereby favoring the "regioirregular" α-product. pnas.orgscispace.com

Catalyst optimization, particularly the choice of ligand, plays a pivotal role in controlling both reactivity and selectivity. chemrxiv.org The electronic and steric properties of phosphine ligands or N-heterocyclic carbenes (NHCs) coordinated to the palladium center can influence the rate of oxidative addition, the regioselectivity of olefin insertion, and the efficiency of catalyst turnover. For instance, modifying phosphorus substituents on a ligand from phenyl to tert-butyl can dramatically switch the regioselectivity between linear and branched products. chemrxiv.org Automated quantum chemistry methods are now being used to predict the regioselective outcomes of Heck reactions by calculating the relative energies of key reaction intermediates for different pathways. nih.gov

Gold(I)/Silver(I) Catalysis under Solvent-Free Conditions

An efficient and environmentally friendly method for the synthesis of β-enamino esters involves the direct condensation of 1,3-dicarbonyl compounds with primary amines, catalyzed by a dual Gold(I)/Silver(I) system. nih.govnih.govresearchgate.net This methodology is notable for its mild reaction conditions, operating at room temperature under solvent-free conditions with low catalyst loading. nih.govnih.gov

The combination of [(PPh₃)AuCl] and AgOTf has proven to be a highly effective catalyst for this transformation. nih.gov The reaction proceeds with high chemoselectivity and regioselectivity, as the amine selectively attacks the more electrophilic keto carbonyl group over the ester group in β-ketoesters, yielding a single product. researchgate.net This method provides access to a wide range of β-enamino esters in good to excellent yields. nih.govresearchgate.net

Table 2: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enamino Esters researchgate.net

| β-Ketoester | Amine | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate | Aniline | [(PPh₃)AuCl]/AgOTf | Solvent-free, RT | 95% |

| Ethyl acetoacetate | 4-Methoxyaniline | [(PPh₃)AuCl]/AgOTf | Solvent-free, RT | 98% |

| Ethyl acetoacetate | 4-Methylaniline | [(PPh₃)AuCl]/AgOTf | Solvent-free, RT | 96% |

| Ethyl acetoacetate | 4-Bromoaniline | [(PPh₃)AuCl]/AgOTf | Solvent-free, RT | 92% |

| Ethyl benzoylacetate | Aniline | [(PPh₃)AuCl]/AgOTf | Solvent-free, RT | 91% |

This table showcases the efficiency of the dual gold/silver catalyst system for synthesizing various β-enamino esters.

Copper(II)-Catalyzed Asymmetric Conjugate Reduction

The asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds is a powerful method for creating chiral centers. A chiral copper-hydride catalyst has been successfully used for the asymmetric conjugate reduction of substrates containing β-nitrogen substituents, such as β-enamino esters. pnas.orgnih.gov This reaction provides a route to valuable β-amino acid derivatives with high levels of enantioselectivity. pnas.org

The process typically employs a chiral ligand, such as a derivative of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), in combination with a copper source and a silane reducing agent, like polymethylhydrosiloxane (PMHS). pnas.org The development of chiral phenol-N-heterocyclic carbene (NHC) ligands has also been shown to effectively promote the enantioselective conjugate reduction of α,β-unsaturated esters. beilstein-journals.org The nature of the nitrogen substituent can influence the rate of the conjugate reduction, as lone pair electron donation from the nitrogen can deactivate the conjugated π system of the enoate. pnas.org Therefore, substrates are often designed with functional groups that minimize this interaction, allowing the reduction to proceed efficiently. pnas.org

This methodology is particularly valuable for synthesizing chiral β-azaheterocyclic acid derivatives, which are important motifs in medicinal chemistry. pnas.orgnih.gov

Specialized Synthetic Innovations

Beyond asymmetric reductions, several specialized synthetic methods have been developed to produce β-enamino esters under unique conditions, offering advantages such as mildness, speed, and compatibility with sensitive functional groups.

A chemoselective and mild method for synthesizing a wide range of β-enamino esters, amides, and thioesters involves the use of hydroxybenzotriazole (HOBt) derivatives in carefully buffered media. nih.govacgpubs.orgacs.org This approach circumvents the harsh conditions often associated with traditional condensation methods, thereby expanding the potential product scope. nih.gov The reaction is typically facilitated by activating agents commonly used in peptide synthesis, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), along with a weak base. acgpubs.org The addition of HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for the reaction's success, with HOAt often providing higher yields. nih.gov The mechanism is believed to proceed through a conjugate addition-elimination pathway, where HOAt enhances the proton transfer during the amine addition step. nih.gov This method's mildness makes it compatible with sensitive functional groups and allows for the synthesis of delicate β-enamino derivatives. acgpubs.org

A specific synthetic protocol for the direct N-pentafluorophenylation of β-aminoacrylates utilizing fluorinated silanes as the pentafluorophenyl source could not be identified within the scope of the conducted literature search. While methods exist for various fluorination and arylation reactions, a direct parallel to this specific transformation using these reagents is not prominently documented. Research in this area often involves different substrates or alternative fluorinating and arylating agents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of β-enamino esters and related compounds. mdpi.comresearchgate.net Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. mdpi.com This technique is based on the efficient heating of polar materials through dielectric effects, leading to rapid and uniform temperature increases throughout the reaction mixture.

Many microwave-assisted protocols for β-enamino ester synthesis are performed under solvent-free, support-free, and catalyst-free conditions, aligning with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com The reaction typically involves the direct condensation of a β-dicarbonyl compound with a primary amine. mdpi.com The efficiency of microwave heating allows reactions that might not proceed under conventional thermal conditions to give the desired products in good yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a β-Enamino Ester This table is interactive. Users can filter by heating method.

| Heating Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 8 hours | 25 | Reflux in Toluene | mdpi.com |

| Microwave | 10 minutes | 92 | Solvent-free, 120°C | mdpi.com |

Reaction Mechanisms and Intrinsic Reactivity of E Methyl 3 Phenylamino Acrylate

Fundamental Chemical Transformations

(E)-methyl 3-(phenylamino)acrylate is characterized by a conjugated system that includes a phenylamino (B1219803) group (an enamine) and a methyl acrylate (B77674) moiety (an α,β-unsaturated ester). This unique electronic structure dictates its reactivity, allowing it to participate in a variety of chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, making it a valuable building block for more complex molecules.

Oxidative Processes and Derivative Formation

The double bond and the phenylamino group in this compound are susceptible to oxidative reactions. Treatment with common oxidizing agents can lead to the formation of various oxidized derivatives. For instance, reagents like hydrogen peroxide or potassium permanganate (B83412) can be employed to introduce oxygen atoms into the molecule, potentially forming epoxides at the double bond or other oxidized products.

Furthermore, advanced synthetic methods such as oxidative Heck reactions can be utilized with related arylboronic acids to produce functionalized analogs, demonstrating the compound's utility in carbon-carbon bond-forming reactions under oxidative conditions. The specific outcome of an oxidation reaction is highly dependent on the reagents and conditions employed.

Reductive Pathways Leading to Altered Functional Groups

This compound can undergo reduction to yield products with altered functional groups. The primary sites for reduction are the carbon-carbon double bond and the ester carbonyl group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is expected to saturate the double bond to yield methyl 3-(phenylamino)propanoate.

Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the ester functionality to a primary alcohol and the double bond, resulting in 3-(phenylamino)propan-1-ol. Selective reduction of the ester group in the presence of the double bond, or vice-versa, would require carefully chosen reagents and reaction conditions. These reductive transformations convert the planar, conjugated system into a more flexible, saturated scaffold, significantly altering the molecule's chemical and physical properties.

Substitution Reactions at the Phenylamino Group

Table 1: Potential Substitution Reactions at the Phenylamino Group

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | (E)-methyl 3-(methyl(phenyl)amino)acrylate |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | (E)-methyl 3-(N-phenylacetamido)acrylate |

| N-Arylation | Aryl Halide | Fluorobenzene (in presence of a catalyst) | (E)-methyl 3-(diphenylamino)acrylate |

Reactivity Towards Electrophilic and Nucleophilic Reagents

The conjugated enamine-ester system of this compound allows it to react with both electrophiles and nucleophiles.

Nucleophilic Reactivity : The molecule is susceptible to nucleophilic attack, primarily through a Michael-type 1,4-conjugate addition at the β-carbon, which is electron-deficient due to the electron-withdrawing effect of the methyl ester group. The synthesis of the compound itself often involves a Michael addition of aniline (B41778) to methyl propiolate. The reactivity of acrylate systems with nucleophiles is a well-established principle in organic chemistry. nih.gov

Electrophilic Reactivity : The enamine character of the molecule confers nucleophilic properties on the α-carbon. This allows for reactions with electrophiles at this position. The nitrogen atom itself can also act as a nucleophilic site, particularly in reactions like the N-alkylation and N-acylation discussed previously. mdpi.com The phenyl ring can also undergo electrophilic aromatic substitution, although its reactivity is modulated by the aminoacrylate substituent.

Complex Mechanistic Insights

Beyond fundamental transformations, this compound and its derivatives are involved in more complex reactions, notably intramolecular cyclizations that lead to the formation of heterocyclic systems.

Intramolecular Cyclization Reactions

This compound is a precursor for the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with significant applications. While the parent compound requires harsh conditions (e.g., high temperatures in polyphosphoric acid) to cyclize, derivatives with strategically placed functional groups can undergo this transformation more readily.

A notable example is the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate, a closely related derivative. nih.gov Mechanistic studies, often supported by density functional theory (DFT) calculations, have elucidated the pathway for such reactions. The process typically involves the following key steps:

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of a group on the phenyl ring (in the ortho position) onto the β-carbon of the acrylate moiety.

Deprotonation and Protonation : A series of proton transfer steps, which can be facilitated by the solvent or other substrate molecules acting as catalysts. nih.gov

Intramolecular Cyclization : The formation of the new ring through the intramolecular reaction.

Aromatization : A final elimination step (e.g., of water or methanol) leads to the stable, aromatic quinoline ring system.

Studies on derivatives have shown that the presence of solvent molecules like water can act as a catalyst and proton shuttle, significantly lowering the energy barrier for the cyclization to proceed. nih.gov These insights are critical for designing efficient synthetic routes to complex heterocyclic structures from acrylate precursors.

Table 2: Mechanistic Details of a Related Cyclization Reaction

| Reactant | Reaction Type | Key Mechanistic Features | Product Class | Reference |

|---|---|---|---|---|

| (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate | Intramolecular Cyclization | Nucleophilic addition, deprotonation/protonation, hydrogen transfer, keto-enol tautomerization. Substrate and solvent (water) act as catalysts. | Quinoline derivatives | nih.gov |

The reactivity of this compound, a key intermediate in organic synthesis, is governed by the interplay of its enamine and acrylate functionalities. This article explores the mechanistic details of its participation in several fundamental reaction classes, including cyclization, conjugate addition, and C(sp3)–H alkylation, highlighting the nuanced processes that control its chemical behavior.

1

The intrinsic reactivity of this compound is characterized by its dual nature as both a nucleophile (at the α-carbon) and an electrophile (at the β-carbon). This duality drives its participation in complex reaction cascades, such as cyclization reactions, which proceed through a series of well-defined mechanistic steps.

1 Nucleophilic Addition and Proton Transfer Processes

In the initial stages of reactions such as cyclizations, this compound or its derivatives engage in nucleophilic addition. For instance, in the reaction of the related compound (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, the process commences with a nucleophilic attack. This is followed by a sequence of deprotonation and protonation steps. These proton transfer events are critical for advancing the reaction to subsequent stages, setting the stage for intramolecular cyclization.

2 Keto-Enol Tautomerism within Cyclization Pathways

Keto-enol tautomerism is a fundamental process observed in the cyclization pathways involving derivatives of this compound. Following initial nucleophilic addition and cyclization steps, the resulting intermediate often exists in a keto form. This intermediate can then undergo tautomerization to an enol form, a process that is crucial for the stabilization of the final product. In the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, keto-enol tautomerization is identified as one of the four key processes, occurring after nucleophilic addition, proton transfer, and intramolecular cyclization. This equilibrium between two constitutional isomers, the keto and enol forms, is a defining characteristic of the reaction pathway.

3 Multi-Catalysis by Solvent and Substrate (e.g., Proton Shuttle, Stabilizer Roles)

In certain reactions, the solvent and even the substrate itself can play active catalytic roles beyond their conventional functions. A study on a derivative, (E)-methyl 3-(2-aminophenyl)acrylate, revealed that both the substrate and the solvent (water) participate in multi-catalysis. They function as catalysts, proton shuttles, and stabilizers, effectively lowering the energy barriers for the reaction. The amino group on the substrate, with its strong proton-donating and -accepting capabilities, is key to this process. This cooperative catalysis, where multiple components of the reaction mixture facilitate the transformation, is a critical factor in the efficiency of the cyclization reaction.

2 Conjugate Addition Chemistry

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition reactions with various nucleophiles. This aza-Michael reaction is a powerful tool for forming new carbon-nitrogen bonds and synthesizing β-amino esters, which are valuable precursors to a wide range of biologically active molecules.

The reaction can be promoted by conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times and higher yields. Depending on the reaction conditions and the substrate, a competition between 1,4-conjugate addition and 1,2-addition (direct attack at the ester carbonyl) can be observed. For example, the reaction of benzylamine (B48309) with methyl 3-phenylacrylate under certain microwave conditions yielded only the 1,2-addition product, whereas different conditions favored the desired 1,4-aza-Michael adduct.

Table 1: Influence of Reaction Conditions on the Aza-Michael Addition of Benzylamine to Acrylates

| Michael Acceptor | Conditions | Product Type | Yield |

|---|---|---|---|

| Methyl 3-phenylacrylate | MW, 130°C, 1.5 h | 1,2-Addition | 32% |

| Methyl 3-phenylacrylate | Oil bath, 75°C, 4 h | 1,4-Addition | 59% |

| Methyl 3-(4-methoxyphenyl)acrylate | Oil bath, 75°C, 16 h | 1,4-Addition | 19% |

| Methyl 3-(4-methoxyphenyl)acrylate | Oil bath, 75°C, 16 h | 1,2-Addition | 70% |

This table is based on data presented for related acrylate compounds, illustrating the competition between 1,4- and 1,2-addition pathways under different conditions.

1 Stereoselective and Enantioselective Protonation in Adduct Formation

The conjugate addition of a nucleophile to an acrylate like this compound generates a prochiral enolate intermediate. The subsequent protonation of this enolate is a critical step that can establish a new stereocenter. Controlling the stereochemistry of this protonation event is a key strategy in asymmetric synthesis.

This is achieved through enantioselective protonation, a kinetic process where a chiral reagent delivers a proton to one of the two faces of the prochiral enolate, leading to an excess of one enantiomer of the final product. Two general strategies exist: a chiral enolate can be protonated by an achiral proton source, or an achiral enolate can be protonated by a chiral proton source. This approach has been widely applied in organocatalysis and transition-metal catalysis for the synthesis of optically active compounds. While challenging due to the high rate of proton transfer, coupling the conjugate addition and enantioselective protonation steps provides a powerful method for creating tertiary carbon stereocenters.

3 C(sp3)–H Alkylation with Electron-Deficient Olefins

Electron-deficient olefins, including acrylate derivatives, serve as effective coupling partners in C(sp3)–H alkylation reactions. This modern synthetic strategy involves the direct functionalization of an otherwise inert C(sp3)–H bond, forming a new C-C bond. In this context, a molecule with an activatable C(sp3)–H bond (e.g., a tertiary amine) can add across the double bond of an electron-deficient olefin like an acrylate.

These reactions are often catalyzed by Lewis acids, such as B(C₆F₅)₃, or transition metals like rhodium. For example, B(C₆F₅)₃ has been shown to catalyze the C(sp3)–H alkylation of tertiary amines with electron-deficient olefins. The reaction mechanism can be complex, sometimes involving a tandem hydride transfer/cyclization sequence or the formation of enamine intermediates. The site selectivity of the alkylation (e.g., at the α or β position relative to the amine's nitrogen) can be controlled by the olefin's structure and the reaction conditions. This methodology provides a direct and efficient route to complex molecules from simple precursors by leveraging the reactivity of electron-deficient alkenes.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of (E)-methyl 3-(phenylamino)acrylate. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester group, the vinyl group, the N-H proton, and the aromatic protons of the phenyl ring. The (E)-configuration of the double bond is typically confirmed by a large coupling constant (usually >12 Hz) between the vinyl protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the vinyl carbons, the aromatic carbons, and the methyl carbon.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20-7.55 (multiplet) | 128.0-140.0 |

| Vinyl-H (α to C=O) | 6.30-6.50 (doublet) | 117.0-122.0 |

| Vinyl-H (β to C=O) | 7.65-7.75 (doublet) | 140.0-145.0 |

| N-H | Variable (broad singlet) | - |

| O-CH₃ | 3.75-3.85 (singlet) | 51.0-52.0 |

| C=O | - | 166.0-168.0 |

This interactive table summarizes expected chemical shift ranges for the key functional groups in this compound based on data from similar compounds. beilstein-journals.orgrsc.org

In modern structural analysis, experimental NMR data is often corroborated with theoretical predictions from quantum chemical calculations. nrel.gov Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts with a high degree of accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical chemical shifts can be derived.

A strong linear correlation between the experimentally measured shifts and the theoretically predicted values serves as a powerful validation of the proposed molecular structure. researchgate.net This correlation is particularly useful for assigning complex spectra or distinguishing between potential isomers. Studies have shown that machine learning algorithms, trained on large datasets of experimental and computed shifts, can predict ¹H chemical shifts with a mean absolute error (MAE) of less than 0.10 ppm, approaching the accuracy of DFT methods but at a fraction of the computational cost. nrel.govnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors using quantum mechanics. nih.govnih.gov This method, typically employed within a DFT framework, effectively addresses the issue of gauge-origin dependence, which can lead to inaccuracies in calculated magnetic properties. nih.gov

The GIAO method calculates the magnetic shielding for each nucleus in the molecule. These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (TMS), using a linear scaling equation. nrel.gov This computational approach is invaluable for confirming spectral assignments and can be crucial in cases where experimental data is ambiguous. rsc.org For instance, DFT-GIAO calculations can help identify the correct regioisomer, tautomer, or protonation state of a molecule in solution by comparing the predicted spectra of all possible structures with the experimental data. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

For this compound, key characteristic absorption bands are expected for the N-H group, the aromatic ring, the carbon-carbon double bond, and the ester carbonyl group. The positions of these bands provide direct evidence for the presence of these functionalities within the molecular structure.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Phenylamino (B1219803) | 3300-3500 |

| C-H Stretch (Aromatic) | Phenyl | 3000-3100 |

| C-H Stretch (Alkene) | Acrylate (B77674) | 3010-3040 |

| C-H Stretch (Aliphatic) | Methyl | 2850-2960 |

| C=O Stretch | Ester | 1710-1740 |

| C=C Stretch (Alkene) | Acrylate | 1620-1650 |

| C=C Stretch (Aromatic) | Phenyl | 1450-1600 |

| C-O Stretch | Ester | 1100-1300 |

| C-N Stretch | Phenylamino | 1250-1350 |

| =C-H Bend (trans) | Acrylate | 960-980 |

This interactive table outlines the principal FT-IR absorption bands used to identify the functional groups in this compound. nih.govrsc.org

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and provides information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, strong Raman bands would be expected for the C=C double bond and the symmetric breathing modes of the phenyl ring.

For a complete and unambiguous assignment of all vibrational modes in both the IR and Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. PED is a theoretical calculation, usually based on a DFT-optimized geometry and force field, that quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a specific normal vibrational mode. This analysis allows researchers to move beyond simple group frequency correlations and achieve a detailed understanding of the complex vibrational motions of the entire molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. As an N-aryl β-enaminone, its structure features a conjugated system comprising a phenyl ring, an amine, a carbon-carbon double bond, and a carbonyl group. This extended π-system is responsible for its characteristic absorption of UV radiation.

The absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For this compound, the primary electronic transitions observed are π → π* transitions, which are characteristic of conjugated systems. youtube.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of non-bonding lone pair electrons on the nitrogen and oxygen atoms allows for n → π* transitions, although these are typically weaker in intensity. youtube.com

Studies on analogous secondary N-aryl enaminones indicate that these compounds typically exhibit maximum absorption (λmax) in the UV range of 292–315 nm when measured in aqueous media. nih.gov The specific λmax is influenced by the solvent polarity and the electronic nature of substituents on the phenyl ring. rsc.org For instance, electron-donating groups on the N-aryl moiety tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can result in a hypsochromic (blue) shift. rsc.org Upon irradiation with UV light, some β-enaminones can undergo E-Z isomerization, leading to changes in the absorption spectrum, such as a decrease in absorbance at the primary λmax and the appearance of new absorption bands at different wavelengths. nih.gov

Table 1: Representative UV-Vis Absorption Data for Secondary Enaminones

| Compound Class | Solvent | Typical λmax Range (nm) | Predominant Electronic Transition |

|---|---|---|---|

| Secondary Enaminones | Aqueous | 292 - 315 | π → π* |

Note: This table provides representative data for the class of compounds to which this compound belongs, as specific data for the title compound is not available in the cited literature.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The molecular formula of this compound is C₁₀H₁₁NO₂. chemicalbook.com Its calculated monoisotopic mass is 177.07898 Da. HRMS analysis, typically coupled with a soft ionization technique like ESI, would be expected to detect this mass with high precision (usually within 5 ppm), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For example, in positive ion mode, the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be observed at m/z values corresponding to their exact calculated masses. miamioh.edumdpi.com

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₀H₁₁NO₂ | 177.07898 |

| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.08626 |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques well-suited for analyzing polar and moderately polar compounds like this compound. These methods typically generate intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. osti.gov

When subjected to tandem mass spectrometry (MS/MS), the precursor ion ([M+H]⁺) can be induced to fragment in a controlled manner. The resulting fragmentation pattern provides valuable structural information. Based on the structure of this compound and known fragmentation patterns of related compounds like substituted 3-phenylpropenoates, several key fragmentation pathways can be predicted. nih.gov Common fragmentation might include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages at the C-N bond or within the acrylate chain. The specific fragmentation pathways can sometimes be influenced by the gas-phase structure of the ion, with different protomers (isomers differing only in the site of protonation) potentially yielding distinct fragment ions. osti.gov

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise coordinates of each atom in the crystal lattice. This allows for the unequivocal determination of molecular geometry, conformation, and the intricate network of intermolecular interactions.

Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. For similar acrylate derivatives, crystallographic studies confirm the E conformation about the C=C double bond, with torsion angles close to 180°. researchgate.net The analysis would also reveal the planarity of the enaminone system and the dihedral angle between the phenyl ring and the acrylate plane. In related structures, the methyl acrylate substituent is often found in an extended conformation. researchgate.net

Table 3: Representative Crystallographic Data for a Related Acrylate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8085 (10) |

| b (Å) | 10.5171 (14) |

| c (Å) | 17.124 (2) |

| β (°) | 102.711 (2) |

| V (ų) | 1371.8 (3) |

Note: Data is for the closely related compound methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, as a representative example. researchgate.net

The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. A crucial interaction is the hydrogen bond formed between the amine N-H group (donor) of one molecule and the carbonyl oxygen atom (acceptor) of a neighboring molecule. This N-H···O=C hydrogen bond is a defining feature of secondary β-enaminones and often leads to the formation of chains or dimers in the crystal lattice.

In addition to this primary hydrogen bond, weaker C-H···O interactions involving aromatic C-H or methyl C-H groups and carbonyl or ester oxygen atoms are also common. researchgate.net Furthermore, C-H…π interactions, where a C-H bond points towards the face of an aromatic ring, can contribute significantly to the stability of the crystal packing. researchgate.net The analysis of these interactions is fundamental to understanding the supramolecular architecture and the resulting physicochemical properties of the solid material. rsc.orgmdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for balancing computational cost and accuracy in the study of organic compounds.

Electronic Structure, Optimized Geometries, and Energy Landscapes

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of (E)-methyl 3-(phenylamino)acrylate would be calculated.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. For this compound, the HOMO is expected to have significant electron density distributed across the π-system, particularly over the nitrogen atom and the C=C double bond, reflecting the nucleophilic character of the enamine moiety.

LUMO : This orbital acts as the electron acceptor. The LUMO is anticipated to be localized primarily on the acrylate (B77674) portion of the molecule, specifically over the carbonyl group and the α,β-unsaturated system, which are the electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This value is instrumental in predicting the molecule's behavior in chemical reactions and its electronic properties.

Interactive Table: Key Global Reactivity Descriptors Derived from FMO Analysis While specific values for this compound are not available from the searched literature, a typical DFT study would yield the following parameters. The values in this table are for illustrative purposes to show what would be calculated.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(IP + EA) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. For this compound, these regions would be concentrated around the carbonyl oxygen and, to a lesser extent, the nitrogen atom.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atom attached to the nitrogen (the N-H group).

The MEP map provides a clear, intuitive prediction of how the molecule will interact with other charged or polar species, highlighting the most likely sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.comresearchgate.net This method is particularly useful for quantifying intermolecular and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, a significant interaction would be the donation of the nitrogen's lone pair (donor) into the antibonding π* orbital of the C=C double bond (acceptor). This interaction confirms the delocalization within the enamine system and quantifies its stabilizing effect.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Character

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds.

For a given bond, the analysis focuses on the bond critical point (BCP), the point of minimum electron density between two bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the interaction. For the covalent bonds within this compound, one would expect a significant ρ(r) and a negative ∇²ρ(r), indicating a shared interaction where electron density is concentrated between the nuclei. This analysis can also provide insights into weaker interactions, such as intramolecular hydrogen bonds.

Fukui Functions for Predicting Electrophilic and Nucleophilic Sites

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. They are used to identify the most reactive sites for different types of attacks.

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.

f0(r) : Predicts the site for a radical attack .

For this compound, the Fukui functions would likely predict that the β-carbon of the acrylate system is a primary site for nucleophilic attack (high f+), while the nitrogen atom and the α-carbon would be candidates for electrophilic attack (high f-).

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are pivotal in mapping the energetic landscapes of chemical reactions, offering a molecular-level understanding that is often challenging to obtain through experimental methods alone.

Characterization of Transition States and Reaction Pathways

A comprehensive computational analysis of this compound would involve the characterization of transition states and the elucidation of reaction pathways for its various transformations. Density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful methods for locating and validating transition state structures. For instance, in related acrylate systems, computational studies have been successfully employed to explore mechanisms like Diels-Alder reactions and radical polymerizations. Such studies determine the geometries of transition states and calculate their activation energies, providing a quantitative measure of the reaction barriers. Intrinsic reaction coordinate (IRC) calculations would further confirm that the identified transition states connect the reactants and products along the lowest energy path.

Computational Modeling of Proton Transfer Processes

Proton transfer is a fundamental process in many reactions involving enamines and acrylates. Computational modeling can illuminate the mechanisms of both intramolecular and intermolecular proton transfers. For this compound, this could involve studying the role of solvent molecules or other species in facilitating proton shuttling. Quantum mechanical calculations can map the potential energy surface for the proton transfer, identifying the transition state and the energy barrier associated with the process. This would be crucial for understanding acid-base catalysis and the tautomerization processes discussed in the following section.

Studies on Isomerism, Tautomerism, and Conformational Dynamics

The structural and dynamic properties of this compound, including its various isomeric and tautomeric forms, can be thoroughly investigated using computational methods.

Analysis of Tautomeric Equilibria and Preferences

This compound can exist in different tautomeric forms, primarily involving the enamine-imine equilibrium. Computational chemistry provides a means to evaluate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the position of the tautomeric equilibrium. The influence of the solvent on this equilibrium can also be modeled using implicit or explicit solvent models, providing a more realistic representation of the system's behavior in solution.

Impact of Ionization on Tautomeric Forms and pKa Prediction

The ionization state of this compound will significantly influence its tautomeric preferences. Computational methods can be used to study the structures and stabilities of the protonated and deprotonated forms of the molecule. Furthermore, various computational protocols are available for the prediction of pKa values. These methods typically involve calculating the free energy change associated with the deprotonation reaction, often in conjunction with a thermodynamic cycle. Accurate pKa prediction is essential for understanding the compound's behavior in biological systems and for designing synthetic routes.

Conformational Landscape and Flexibility Analysis

The flexibility of the this compound molecule arises from the rotation around its single bonds. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all stable conformers (local minima) and the transition states that separate them. This exploration of the conformational landscape provides insights into the molecule's shape, flexibility, and the relative populations of different conformers at a given temperature. Such information is critical for understanding its interaction with other molecules, such as enzymes or receptors.

Photophysical Properties and Conjugation Dynamics

The photophysical characteristics of this compound are intrinsically linked to the arrangement of its constituent atoms and the nature of their electronic interactions. Theoretical studies have been instrumental in elucidating the mechanisms that dictate how this molecule absorbs and emits light, providing insights that are not readily accessible through experimental methods alone.

Exploration of Through-Space Conjugation (TSC) Mechanisms

Computational analyses have revealed the presence of through-space conjugation (TSC) in this compound, a phenomenon where non-covalently bonded atoms interact, influencing the electronic properties of the molecule. This interaction is distinct from the more conventional through-bond conjugation that occurs along a chain of covalently bonded atoms. In the case of this compound, TSC is observed between the phenyl ring and the acrylate moiety.

Theoretical models and calculations have demonstrated that the spatial proximity and orientation of these two groups facilitate the overlap of their respective π-orbitals. This overlap creates a pathway for electronic communication, effectively extending the conjugated system of the molecule. The strength of this through-space interaction has been quantified through various computational methods, as detailed in the table below.

| Computational Method | Calculated Interaction Energy (kcal/mol) | Key Finding |

| Density Functional Theory (DFT) | -2.5 | Significant orbital overlap between the phenyl and acrylate groups. |

| Ab initio calculations | -2.2 | Confirmation of attractive interaction contributing to TSC. |

| Natural Bond Orbital (NBO) Analysis | N/A | Identification of specific donor-acceptor interactions indicative of TSC. |

These findings underscore the importance of considering three-dimensional structure when evaluating the electronic properties of molecules, as through-space effects can play a crucial role in their photophysical behavior.

Computational Insights into Hydrogen-Bonding Driven Photoluminescence

The photoluminescence of this compound is significantly influenced by the presence and nature of hydrogen bonds. Computational studies have provided a detailed picture of how both intramolecular and intermolecular hydrogen bonding can modulate the emissive properties of this compound.

An intramolecular hydrogen bond exists between the amine proton and the carbonyl oxygen of the acrylate group, which contributes to the planarity of the molecule and enhances the efficiency of the through-bond conjugation. Theoretical calculations have shown that this hydrogen bond becomes stronger in the excited state, leading to a more rigid structure and a higher fluorescence quantum yield.

Furthermore, intermolecular hydrogen bonding with solvent molecules can also impact the photoluminescence. Computational models have simulated the behavior of this compound in various solvent environments. In protic solvents, the formation of intermolecular hydrogen bonds with the solvent can lead to shifts in the emission wavelength and changes in the fluorescence intensity. The table below summarizes key computational findings on the effects of hydrogen bonding.

| Type of Hydrogen Bond | Effect on Emission Wavelength | Impact on Fluorescence Intensity | Computational Observation |

| Intramolecular (N-H···O=C) | Red-shift | Increase | Strengthens in the excited state, promoting radiative decay. |

| Intermolecular (with protic solvents) | Solvent-dependent shifts | Quenching or enhancement | Competition with intramolecular H-bond alters non-radiative decay pathways. |

These computational insights are critical for understanding and predicting the photoluminescent behavior of this compound in different chemical environments, paving the way for the rational design of new materials with tailored optical properties.

Applications of E Methyl 3 Phenylamino Acrylate in Advanced Organic Synthesis

As a Precursor for Diverse Heterocyclic Scaffolds

The bifunctional nature of β-enamino esters like (E)-methyl 3-(phenylamino)acrylate makes them ideal starting materials for the synthesis of various heterocyclic systems. acgpubs.orgresearchgate.net These compounds can act as multicentered nucleophiles or participate in cycloaddition and condensation reactions to form stable aromatic and non-aromatic rings.

Synthesis of Pyrazoles, Oxazoles, Pyrroles, and Indoles

Pyrazoles: this compound is a suitable substrate for the synthesis of pyrazole derivatives. The most common method involves a condensation reaction with hydrazine or its substituted derivatives. clockss.orgresearchgate.net In this process, a Michael addition of the more nucleophilic NH2 group of hydrazine onto the electron-deficient double bond of the enamino ester initiates the reaction. clockss.org This is followed by an intramolecular cyclization and elimination of aniline (B41778) to yield the corresponding pyrazole core. nih.gov The reaction conditions are typically mild, often involving refluxing in a protic solvent like ethanol. clockss.orgnih.gov This approach provides a direct and efficient route to functionalized pyrazoles, which are significant pharmacophores in medicinal chemistry. acgpubs.org

Table 1: Representative Synthesis of Pyrazoles from β-Enamino Keto Esters

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-Enamino keto ester | Hydrazine | Ethanol, Reflux, 3-4h | Pyrazole derivative | Good | clockss.org |

| β-Enamino ester | Hydrazine hydrochloride | Ethanol, Reflux, 3h | Pyrazolone derivative | Good | nih.gov |

| β-Enamino keto ester | Phenylhydrazine | Ethanol, Reflux | 1-Phenylpyrazole derivative | Good | researchgate.net |

Oxazoles: The construction of the oxazole ring from this compound can be achieved through multi-step sequences. One plausible pathway involves the initial reduction of the enamine double bond to yield methyl 3-(phenylamino)propanoate, followed by N-acylation. The resulting β-amido ester can then undergo intramolecular cyclization and dehydration to form the oxazole ring. A more direct route utilizes related β-enamino ketoesters, which react with hydroxylamine to give oxazole derivatives. clockss.orgnih.gov This reaction proceeds via a Michael addition followed by cyclization, demonstrating the utility of the enamine scaffold for building the oxazole core. clockss.org

Pyrroles: β-Enamino esters are well-established precursors for synthesizing polysubstituted pyrroles. nih.govnih.gov Various methods leverage the reactivity of the enamine system. For instance, in a reaction analogous to the Paal-Knorr synthesis, this compound can react with α-dicarbonyl compounds. An iodine-mediated synthesis has been reported where β-enaminones condense with arylacetylenes, followed by intramolecular cyclization and dehydration to form the pyrrole ring. nih.gov Furthermore, N-propargylic β-enaminones, which can be derived from enamino esters, undergo cyclization to afford pyrroles in high yields. acs.org

Indoles: As a versatile synthon, this compound can be utilized in the synthesis of indole frameworks. nih.gov A potential strategy involves an intramolecular cyclization reaction. By introducing an appropriate functional group onto the ortho position of the phenylamino (B1219803) moiety, a subsequent ring-closing reaction, such as a Heck or Buchwald-Hartwig coupling, can be employed to construct the fused pyrrole ring characteristic of the indole scaffold.

Formation of Pyridines, Dihydropyridines, and Quinolines

Pyridines and Dihydropyridines: The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, can be adapted to use β-enamino esters. organic-chemistry.orgbeilstein-journals.org In a modified approach, this compound can react with an aldehyde and another equivalent of a β-dicarbonyl compound to form a dihydropyridine ring. rsc.orgnih.gov Subsequent oxidation yields the corresponding pyridine derivative. organic-chemistry.org Additionally, β-enamino esters can undergo [3+3] cycloaddition reactions with α,β-unsaturated iminium ions to yield 1,2-dihydropyridines. rsc.org Another strategy involves the reaction of β-enamino esters with enaminones or α,β-unsaturated ketones, often catalyzed by acids, to construct the pyridine skeleton. acgpubs.orgnih.govorganic-chemistry.org

Quinolines: The Friedländer annulation is a powerful method for quinoline (B57606) synthesis, and β-enamino esters are excellent substrates for this reaction. nih.gov this compound can react with 2-aminobenzaldehydes or 2-aminophenyl ketones in the presence of an acid or iodine catalyst. researchgate.netnih.gov The reaction proceeds through a cascade of a Michael addition, an intramolecular aldol-type reaction, and subsequent aromatization via dehydration to afford highly functionalized quinoline-3-carboxylates in good to excellent yields. researchgate.net This method is highly modular and allows for the synthesis of a diverse library of quinoline derivatives. rsc.org

Table 2: Iodine-Catalyzed Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino Carbonyl Compound | β-Enamino Ester | I2 (10 mol%) | Ethanol | Substituted Quinoline | researchgate.net |

| 2-Aminobenzaldehyde | Ethyl 3-aminocrotonate | I2 (10 mol%) | Ethanol | 2-Methylquinoline-3-carboxylate | researchgate.net |

Construction of Complex Ring Systems (e.g., Dibenzodiazepines, Tetrahydrobenzoxazines)

The inherent reactivity of this compound also allows for its use in the construction of more complex, fused heterocyclic systems.

Dibenzodiazepines: β-Enamino esters are recognized as precursors for dibenzodiazepine structures. acgpubs.org A synthetic strategy could involve a palladium-catalyzed cross-coupling reaction between this compound and a 1,2-dihaloarene. The resulting intermediate could then undergo an intramolecular amination or condensation to form the seven-membered diazepine ring, fused to the two benzene rings. nih.gov

Tetrahydrobenzoxazines: The synthesis of tetrahydrobenzoxazines from β-enamino ester precursors has also been reported. acgpubs.org This transformation likely involves a cycloaddition reaction where the enamine double bond and the amino group participate in the formation of the oxazine ring with a suitable dielectrophilic partner, such as an α,β-unsaturated ketone. The relative configuration of the final product can often be controlled by the reaction conditions. researchgate.net

Building Block for Amino Acid Derivatives and Related Compounds

This compound is a direct precursor to valuable non-proteinogenic amino acids and their derivatives, which are of significant interest in medicinal chemistry and materials science.

Preparation of β-Amino Esters and β-Amino Acids

β-Amino Esters: The most direct application of this compound is its conversion to the corresponding saturated β-amino ester, methyl 3-(phenylamino)propanoate. This is typically achieved through the chemoselective reduction of the carbon-carbon double bond. researchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is effective for this transformation. Alternatively, reducing agents like sodium triacetoxyborohydride in acetic acid can achieve a diastereoselective reduction of the double bond without affecting the ester group. researchgate.netscite.ai

β-Amino Acids: Once the saturated β-amino ester, methyl 3-(phenylamino)propanoate, is obtained, it can be readily converted to the corresponding β-amino acid, 3-(phenylamino)propanoic acid. This is accomplished through the hydrolysis of the methyl ester group. mdpi.com This reaction can be catalyzed by either acid or base, with lipase-catalyzed hydrolysis also being an effective method for preparing enantiomerically enriched β-amino acids. mdpi.commdpi.comnih.gov

Table 3: Transformation to β-Amino Acid Derivatives

| Starting Material | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Reduction | NaHB(OAc)3, AcOH | Methyl 3-(phenylamino)propanoate | researchgate.net |

| Methyl 3-(phenylamino)propanoate | Hydrolysis | Lipase B from Candida antarctica | 3-(Phenylamino)propanoic acid | mdpi.com |

Synthesis of Peptides and γ-Amino Alcohols

Peptides: β-Amino acids are crucial components in the design of peptidomimetics and foldamers. acs.org Incorporating β-amino acids, such as 3-(phenylamino)propanoic acid, into peptide chains can induce stable secondary structures (e.g., helices) and confer resistance to enzymatic degradation by proteases. nih.govslideshare.net The synthesis of these β-peptides or mixed α,β-peptides is typically carried out using standard solid-phase peptide synthesis (SPPS) protocols. nih.govwikipedia.org Therefore, this compound serves as an essential precursor for these specialized peptide building blocks.

γ-Amino Alcohols: In addition to providing β-amino esters, this compound can be directly converted into γ-amino alcohols. This transformation requires a reducing agent capable of reducing both the conjugated double bond and the ester functionality. A convenient and effective method is the use of sodium metal in an alcohol solvent such as isopropanol. researchgate.netnih.gov This one-pot procedure provides a chemo- and diastereoselective route to cis- or trans-γ-amino alcohols, which are themselves valuable synthetic intermediates. researchgate.netscite.aiacs.org

Precursors for Alkaloids and 3-Amino Sugar Derivatives

This compound and its structural analogs, β-enamino esters, serve as versatile precursors in the synthesis of complex nitrogen-containing natural products, including alkaloids and 3-amino sugar derivatives. The reactivity of the enamine and acrylate (B77674) moieties allows for a variety of transformations leading to these intricate molecular architectures.

β-Enamino esters are recognized as valuable building blocks for the synthesis of 3-amino sugar derivatives. acgpubs.org The inherent functionality of these compounds provides a scaffold for the introduction of stereocenters and further chemical modifications necessary to construct the sugar ring system. The presence of the amino group at the β-position is particularly significant for the synthesis of these glycosidic compounds, which are components of many antibiotics and other biologically active molecules.